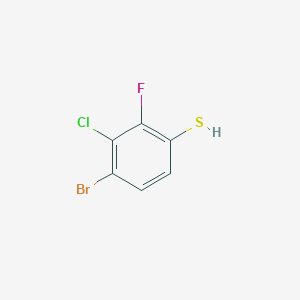
4-Bromo-3-chloro-2-fluorothiophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-chloro-2-fluorothiophenol is an organosulfur compound with the molecular formula C6H3BrClF-SH. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a thiophenol ring. It is used in various chemical syntheses and has applications in different scientific fields due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-2-fluorothiophenol typically involves multi-step reactions starting from thiophenol derivatives. One common method includes:
Halogenation: Thiophenol is subjected to halogenation using bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at specific positions on the aromatic ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve:
Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, improving yield and purity.
Catalytic Processes: Catalysts such as palladium or copper may be used to facilitate halogenation and fluorination reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-chloro-2-fluorothiophenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The thiol group (-SH) can be oxidized to form disulfides or sulfonic acids, while reduction can convert it back to the thiol form.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid are used under acidic conditions.
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products:
Substitution Products: Depending on the substituents introduced, products can include various thiophenol derivatives.
Oxidation Products: Disulfides or sulfonic acids.
Reduction Products: Thiophenol derivatives with reduced functional groups.
Scientific Research Applications
4-Bromo-3-chloro-2-fluorothiophenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its reactive thiol group.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-Bromo-3-chloro-2-fluorothiophenol exerts its effects involves:
Molecular Targets: The thiol group can interact with various biological molecules, including enzymes and proteins, forming covalent bonds.
Pathways Involved: The compound can inhibit enzyme activity by binding to active sites or altering protein conformation, affecting cellular processes.
Comparison with Similar Compounds
- 4-Bromo-2-fluorothiophenol
- 3-Chloro-2-fluorothiophenol
- 4-Bromo-3-chlorothiophenol
Comparison:
- Uniqueness: 4-Bromo-3-chloro-2-fluorothiophenol is unique due to the presence of all three halogens (bromine, chlorine, and fluorine) on the thiophenol ring, which imparts distinct reactivity and properties compared to its analogs.
- Reactivity: The combination of halogens affects the compound’s reactivity, making it suitable for specific synthetic applications that other similar compounds may not achieve.
This detailed overview highlights the significance of this compound in various scientific and industrial contexts, showcasing its versatility and unique chemical properties
Properties
Molecular Formula |
C6H3BrClFS |
|---|---|
Molecular Weight |
241.51 g/mol |
IUPAC Name |
4-bromo-3-chloro-2-fluorobenzenethiol |
InChI |
InChI=1S/C6H3BrClFS/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H |
InChI Key |
XXVQQTAHVAUOEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1S)F)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



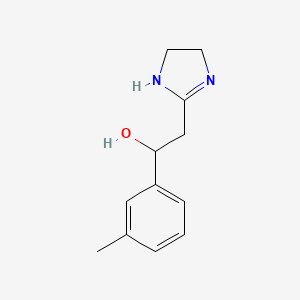
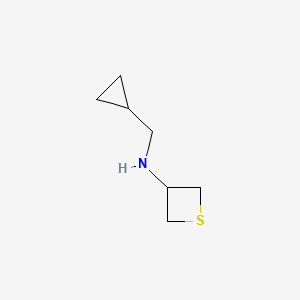

![N-(3-Iodo-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12825034.png)
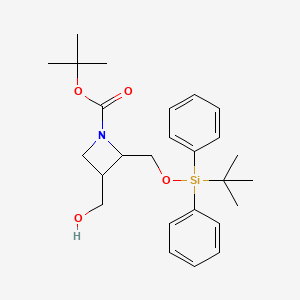
![(S)-5'-Nitro-6',7'-dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine]](/img/structure/B12825048.png)
![1,1'-[(1R)-4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-bis(3,5-dimethylphenyl)phosphine oxide]](/img/structure/B12825061.png)
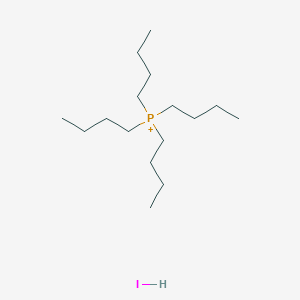

![N-Hydroxy-5-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide](/img/structure/B12825084.png)
![2-(Ethylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide](/img/structure/B12825094.png)

![(1S,2R,5R)-2-(2-chloroethyl)-5-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-1-methyl-7-oxa-4-azabicyclo[3.2.0]heptane-3,6-dione](/img/structure/B12825111.png)
